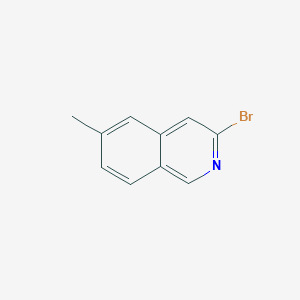![molecular formula C13H9NO B13682349 Benzo[h]quinolin-2(1H)-one CAS No. 139351-45-4](/img/structure/B13682349.png)
Benzo[h]quinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[h]quinolin-2(1H)-one is a heterocyclic aromatic organic compound. It is part of the quinoline family, which is known for its diverse biological activities and chemical properties. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing Benzo[h]quinolin-2(1H)-one involves the cyclization of penta-2,4-dienamides mediated by concentrated sulfuric acid (H₂SO₄). This method is efficient and involves the formation of a dicationic superelectrophile, followed by intramolecular nucleophilic cyclization . Another method includes the use of phosphonium ylides as alkylating reagents under base-promoted conditions, which allows for the construction of 3-alkylquinoxalinones .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Benzo[h]quinolin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinolin-2-ones.
Reduction: Reduction reactions can convert quinolin-2-ones to their corresponding dihydro derivatives.
Substitution: It can undergo substitution reactions, such as arylation, alkylation, acylation, and amination.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and amines are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinolin-2-ones, which can have different functional groups attached to the quinoline ring, enhancing their biological and chemical properties .
Applications De Recherche Scientifique
Benzo[h]quinolin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound has shown potential in biological studies due to its ability to interact with various biological targets.
Mécanisme D'action
The mechanism of action of Benzo[h]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups attached to the quinoline ring .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzo[cd]indol-2(1H)-ones
- Pyrrolo[4,3,2-de]quinolin-2(1H)-ones
- Quinoline
Uniqueness
Benzo[h]quinolin-2(1H)-one is unique due to its specific structure, which allows for diverse chemical modifications and interactions with biological targets. Compared to similar compounds like Benzo[cd]indol-2(1H)-ones and Pyrrolo[4,3,2-de]quinolin-2(1H)-ones, it offers distinct advantages in terms of selectivity and potency in various applications .
Propriétés
Numéro CAS |
139351-45-4 |
|---|---|
Formule moléculaire |
C13H9NO |
Poids moléculaire |
195.22 g/mol |
Nom IUPAC |
1H-benzo[h]quinolin-2-one |
InChI |
InChI=1S/C13H9NO/c15-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)14-12/h1-8H,(H,14,15) |
Clé InChI |
UIWLITBBFICQKW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2NC(=O)C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-(Hydroxymethyl)-7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B13682269.png)
![4-[(6-Bromohexyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13682278.png)







![(1R,2R,5S)-3-Boc-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13682335.png)

![(E)-3-(Dimethylamino)-1-(6-iodoimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one](/img/structure/B13682340.png)


